Nonylmagnesium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nonylmagnesium bromide is an organomagnesium compound used in the synthesis of various substances . It is commonly used in laboratory chemicals .

Synthesis Analysis

Nonylmagnesium bromide is typically prepared in a solution form. For instance, it can be found as a 1.0 M solution in diethyl ether .Molecular Structure Analysis

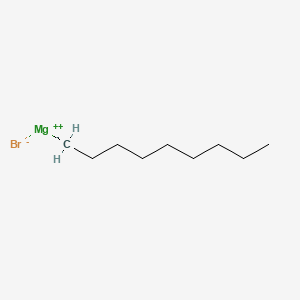

The molecular formula of Nonylmagnesium bromide is CH3(CH2)8MgBr . This indicates that the compound consists of a nonyl group (CH3(CH2)8-) bonded to a magnesium bromide (MgBr) unit.Chemical Reactions Analysis

While specific reactions involving Nonylmagnesium bromide are not detailed in the search results, organomagnesium compounds, in general, are known to be useful reagents in organic synthesis . They are often involved in reactions with various functional groups to form new carbon-carbon bonds.Physical And Chemical Properties Analysis

Nonylmagnesium bromide is a clear to slightly hazy liquid . It has a density of 0.849 g/mL at 25 °C . It is also highly reactive with water .Direcciones Futuras

While specific future directions for Nonylmagnesium bromide were not found in the search results, organomagnesium compounds continue to be of interest in various fields, including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . As such, it is likely that new applications and synthesis methods for compounds like Nonylmagnesium bromide will continue to be explored in the future.

Mecanismo De Acción

Target of Action

Nonylmagnesium bromide is an organomagnesium compound . It is primarily used as a reagent in organic synthesis . The primary targets of nonylmagnesium bromide are halogenated compounds, aldehydes, and ketones .

Mode of Action

Nonylmagnesium bromide, as a Grignard reagent, interacts with its targets through nucleophilic addition . It can react with halogenated compounds, aldehydes, and ketones to replace the halogen or carbonyl group with a nonyl group . This results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Biochemical Pathways

The primary biochemical pathway involving nonylmagnesium bromide is the Grignard reaction . In this reaction, the nonylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of a carbonyl group . The result is the formation of a new carbon-carbon bond, expanding the carbon skeleton of the molecule .

Result of Action

The result of nonylmagnesium bromide’s action is the formation of new organic compounds with nonyl groups . These compounds can have a wide range of properties and uses, depending on the other components of the molecule .

Action Environment

The action of nonylmagnesium bromide is highly dependent on the environment in which the reaction takes place . It is sensitive to moisture and air, and the reactions involving it are typically carried out under an inert atmosphere . The solvent used can also significantly influence the reaction . Common solvents include diethyl ether and tetrahydrofuran . The temperature of the reaction can also affect the rate and outcome .

Propiedades

IUPAC Name |

magnesium;nonane;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19.BrH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAEWDPMDQJHGJA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39691-62-8 |

Source

|

| Record name | Nonylmagnesium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-[ethyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2872209.png)

![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)

![N'-(3,4-Dimethylphenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2872216.png)

![3-[(2,5-dimethylphenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2872223.png)

![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)